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molecular formula C8H9ClN2O B8782788 4-Chloro-6-(1-ethoxyvinyl)pyrimidine

4-Chloro-6-(1-ethoxyvinyl)pyrimidine

Cat. No. B8782788
M. Wt: 184.62 g/mol
InChI Key: KZZVPLCORFELLU-UHFFFAOYSA-N
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Patent
US08796283B2

Procedure details

4-Chloro-6-[1-(ethyloxy)ethenyl]pyrimidine (Intermediate 17, 3.54 g, 19.17 mmol) was dissolved in acetone (177 mL), treated with 2M aqueous hydrochloric acid solution (28.8 mL, 57.5 mmol) and the resulting mixture was stirred at room temperature for 18 hours. The solvent was removed under reduced pressure. The residue was neutralised with aqueous saturated sodium bicarbonate solution and extracted with ethyl acetate (×2). The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated under reduced pressure to give the title compound as a white solid (2.30 g);
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
177 mL
Type
solvent
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([O:10]CC)=[CH2:9])[N:5]=[CH:4][N:3]=1.Cl>CC(C)=O>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
3.54 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)C(=C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1)C(=C)OCC
Name
Quantity
177 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
28.8 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×2)
CUSTOM
Type
CUSTOM
Details
dried under magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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